Mal-PEG3-CH2COOH

Description

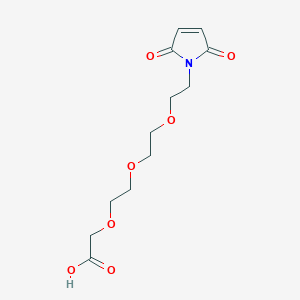

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO7/c14-10-1-2-11(15)13(10)3-4-18-5-6-19-7-8-20-9-12(16)17/h1-2H,3-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDYDQKDARVFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128981 | |

| Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518044-38-7 | |

| Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Research Perspectives on Mal Peg3 Ch2cooh

Role of Mal-PEG3-CH2COOH as a Heterobifunctional PEG Linker in Chemical Biology and Materials Science

This compound is classified as a heterobifunctional PEG linker. biochempeg.combiochempeg.com This means it possesses two different reactive functional groups at opposite ends of its structure, allowing for the sequential and specific conjugation of two different molecules. biochempeg.commdpi.com The maleimide (B117702) group exhibits high reactivity towards thiol groups, which are found in the cysteine residues of proteins and peptides, forming a stable covalent bond. biochempeg.combroadpharm.com Simultaneously, the carboxylic acid group can be activated to react with primary amine groups, such as the lysine (B10760008) residues in proteins or other amine-containing molecules, to form a stable amide bond. biochempeg.combroadpharm.com

This dual reactivity is the cornerstone of its utility in chemical biology . Researchers leverage this compound to create precisely defined bioconjugates. For instance, it can be used to link a specific protein to another biomolecule, a fluorescent dye, or a drug molecule. nih.gov This capability is crucial for developing targeted drug delivery systems, where a therapeutic agent is attached to a targeting moiety (like an antibody) that specifically recognizes and binds to cancer cells. The PEG spacer in this compound is hydrophilic, which enhances the water solubility of the resulting conjugate. biochempeg.combroadpharm.com

In materials science , this compound is instrumental in the functionalization of surfaces and the creation of novel biomaterials. biochempeg.com It can be used to immobilize proteins or other biomolecules onto a solid support, such as a sensor chip or a nanoparticle. This is essential for the development of biosensors, where the immobilized protein can detect the presence of a specific analyte. Furthermore, the ability to crosslink different molecules makes it valuable in the formation of hydrogels, which are water-swollen polymer networks with applications in tissue engineering and controlled drug release. sigmaaldrich.com

Significance of Functionalized Polyethylene (B3416737) Glycol Architectures in Advanced Research

The broader class of functionalized polyethylene glycol (PEG) architectures, to which this compound belongs, plays a pivotal role in modern research. mdpi.compurepeg.combiochempeg.com The process of attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. labinsights.nlresearchgate.net

PEGylation can increase the size of a molecule, which can reduce its clearance by the kidneys, thereby prolonging its circulation time in the bloodstream. labinsights.nl The hydrophilic nature of PEG can also shield the attached molecule from recognition by the immune system, reducing its immunogenicity. mdpi.comresearchgate.net

The architectural diversity of functionalized PEGs, including linear, branched, and multi-arm structures, allows for the fine-tuning of these properties. sigmaaldrich.com Heterobifunctional PEGs, in particular, offer a high degree of control over the conjugation process, enabling the creation of complex molecular assemblies with precise stoichiometry and spatial orientation. mdpi.com This is a significant advantage over homobifunctional linkers, which have identical reactive groups and can lead to unwanted crosslinking and a heterogeneous mixture of products. mdpi.com The development of discrete PEGs (dPEGs) with a single, defined molecular weight, as opposed to polydisperse PEGs, has further advanced the field by allowing for the synthesis of highly pure and well-characterized bioconjugates. nih.govsigmaaldrich.com

The ability to create these sophisticated molecular constructs is driving innovation in numerous areas, including the development of next-generation antibody-drug conjugates (ADCs), targeted therapies, and advanced diagnostic tools. biochempeg.compurepeg.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 518044-40-1 | biochempeg.com |

| Molecular Formula | C13H19NO7 | biochempeg.com |

| Molecular Weight | 301.3 g/mol | biochempeg.com |

| Purity | ≥95% | biochempeg.com |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and most organic solvents | biochempeg.com |

| Storage | Store at -5°C, keep dry and avoid sunlight | biochempeg.com |

Synthetic Methodologies for Mal Peg3 Ch2cooh and Its Precursors

Chemical Synthesis of Maleimide-Terminated PEG Derivatives

The synthesis of maleimide-terminated polyethylene (B3416737) glycol (PEG) derivatives is a cornerstone in the creation of bioconjugates. The maleimide (B117702) group offers a highly specific reaction target for thiol groups found in biomolecules like peptides and proteins, forming stable thioether bonds. The synthetic routes to these derivatives are well-established, focusing on the efficient conversion of terminal functional groups on the PEG chain into the maleimide moiety. biochempeg.com

A prevalent method begins with a PEG chain terminated with a primary amine (PEG-NH2). This precursor is reacted with maleic anhydride (B1165640), which opens the anhydride ring to form an intermediate maleamic acid. atlantis-press.comgoogle.com Subsequent dehydration and ring-closing (cyclization) of the maleamic acid, often facilitated by reagents like acetic anhydride in the presence of a salt such as sodium acetate, yields the desired maleimide-terminated PEG. atlantis-press.com An alternative pathway starts with a hydroxyl-terminated PEG (PEG-OH). The hydroxyl group is first converted into a more reactive leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. atlantis-press.com This intermediate can then be converted to a PEG-amine, for instance, by reaction with ammonia (B1221849) or via a Gabriel synthesis using potassium phthalimide (B116566) followed by treatment with hydrazine, which then proceeds through the maleic anhydride route described above. atlantis-press.com

Optimization of Maleimide Functionalization Routes

A significant challenge in the synthesis of PEG-maleimides is ensuring the complete and efficient cyclization of the maleamic acid intermediate. Incomplete reactions lead to the presence of the open-ring maleamic acid as an impurity in the final product. google.com This impurity is problematic as it lacks the thiol-reactive maleimide group and can be difficult to remove, particularly with larger PEG chains. google.com

Optimization strategies focus on the conditions of the ring-closing step. The choice of dehydrating agent, temperature, and reaction time are critical variables. For example, the use of acetic anhydride at elevated temperatures (e.g., 80°C) is a common approach to drive the cyclization to completion. atlantis-press.com However, harsh conditions, especially acidic ones, can risk isomerizing the carbon-carbon double bond within the maleamic acid structure, which renders it incapable of cyclizing. google.com Therefore, careful control of the reaction environment is paramount to maximize the yield of the desired maleimide product and minimize side reactions.

Table 1: Comparison of Synthetic Routes to Maleimide-Terminated PEG

| Starting Precursor | Key Reagents | Intermediate | Final Step Reagents | Typical Yield | Key Challenges |

|---|---|---|---|---|---|

| PEG-NH₂ | Maleic Anhydride, DMAP | PEG-Maleamic Acid | Acetic Anhydride, Sodium Acetate | ~54% (final step) atlantis-press.com | Incomplete cyclization, potential for maleamic acid impurity. google.com |

| PEG-OH | 1. p-Toluenesulfonyl Chloride 2. Potassium Phthalimide 3. Hydrazine Hydrate | PEG-Phthalimide | 1. Maleic Anhydride 2. Acetic Anhydride | >90% (phthalimide step) atlantis-press.com | Multi-step process increases complexity. |

Control of Polymer Architecture and End-Group Fidelity

For a heterobifunctional linker like Mal-PEG3-CH2COOH, the "PEG3" designation signifies a discrete and monodisperse structure containing exactly three ethylene (B1197577) glycol units, rather than a polydisperse polymer. This precise length is crucial for controlling the spacing between conjugated molecules. The synthesis of such discrete units requires building blocks where the PEG chain is already defined.

Achieving high end-group fidelity—ensuring that virtually every polymer chain is correctly functionalized at its terminus—is a primary goal. This is directly tied to the optimization of the functionalization routes to avoid impurities like the unreactive maleamic acid. google.com An alternative synthetic strategy that offers a different mode of control involves building the PEG chain onto a pre-existing functional group. For instance, direct ethoxylation of N-(2-hydroxyethyl)maleimide allows for the growth of the PEG chain from the maleimide core, providing a method to produce PEG-maleimides of a desired molecular weight. google.com While this is more common for producing polydisperse polymers, the principle illustrates a different approach to controlling the final architecture. For more complex structures, multi-arm PEGs can be synthesized by ethoxylation of a central core like pentaerythritol, with the terminal hydroxyls then converted to maleimides. jenkemusa.com

Strategies for Incorporating Carboxylic Acid Functionalities onto PEG Chains

The introduction of a terminal carboxylic acid (-COOH) group onto a PEG chain is another fundamental transformation in the synthesis of heterobifunctional linkers. This group provides a handle for conjugation to primary amines in biomolecules through the formation of a stable amide bond.

A common and straightforward method involves the reaction of a hydroxyl-terminated PEG with a cyclic anhydride, such as succinic anhydride. nih.govnih.gov This reaction opens the anhydride ring and results in the formation of an ester linkage, leaving a terminal carboxylic acid. Another widely used strategy is the alkylation of a PEG-hydroxyl group with a halo-ester, for example, t-butyl bromoacetate. The resulting PEG-t-butyl ester can then be selectively hydrolyzed under acidic conditions to yield the PEG-carboxylic acid. google.comgoogle.com Alternatively, treating other types of esters with a strong base in an aqueous solution can also effectively produce the carboxylate salt, which is then acidified to yield the final product. google.com

Carboxylic Acid Introduction and Activation Techniques

The carboxylic acid group itself is generally unreactive towards amines under physiological conditions and requires "activation" to facilitate amide bond formation. The most prevalent activation technique is the conversion of the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. nih.gov This is typically achieved using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide. nih.gov The resulting NHS-activated PEG is highly reactive towards nucleophilic attack from primary amines, leading to efficient conjugation. Other activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also used for this purpose. biochempeg.com

Table 2: Methods for Carboxylic Acid Functionalization and Activation on PEG

| Method | Reagents for Introduction | Linkage Formed | Reagents for Activation | Reactive Intermediate |

|---|---|---|---|---|

| Anhydride Ring-Opening | PEG-OH, Succinic Anhydride, Base Catalyst | Ester | EDC, N-Hydroxysuccinimide | PEG-Succinimidyl Ester (NHS Ester) |

Modular Synthetic Approaches to this compound

The synthesis of this compound is an excellent example of a modular or "building block" approach. acs.orgsigmaaldrich.com The compound itself is designed as a discrete, ready-to-use heterobifunctional linker, enabling the sequential and controlled conjugation of two different molecules. biochempeg.comaxispharm.com The maleimide end can react with a thiol-containing molecule, while the carboxylic acid end can be activated to react with an amine-containing molecule. biochempeg.com

The synthesis of the linker itself follows a modular path. A common strategy would involve starting with a precursor that already contains the discrete PEG3 chain and the two different terminal functional groups, albeit one in a protected form. For example, a synthesis could start with Fmoc-NH-PEG3-CH2COOH. biochempeg.com In this molecule, the amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group can be removed under basic conditions to yield the free amine (H2N-PEG3-CH2COOH). This amine can then be converted to the maleimide group by reacting it with maleic anhydride followed by cyclization, all while the carboxylic acid on the other end remains available for subsequent reactions.

This building block strategy is central to the development of complex therapeutic constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). sigmaaldrich.com In these applications, the Mal-PEG-COOH linker is used to bridge a targeting moiety (like an antibody or a small molecule ligand) to a payload (like a cytotoxic drug or an E3 ligase ligand). The modular nature of the linker allows for systematic variation of the linker length and properties to optimize the performance of the final conjugate. rsc.org

Bioconjugation Chemistry of Mal Peg3 Ch2cooh

Thiol-Maleimide Conjugation Mechanisms

The reaction between a maleimide (B117702) and a thiol group is a cornerstone of bioconjugation, prized for its speed and high specificity under mild conditions. nih.govresearchgate.netaxispharm.com This reaction proceeds via a Michael addition, resulting in the formation of a stable thioether bond. axispharm.com

Reaction Kinetics and Specificity with Sulfhydryl Groups

The conjugation of maleimides to sulfhydryl (thiol) groups is characterized by its rapid kinetics and high degree of specificity. nih.govresearchgate.netnih.gov This reaction is highly efficient, proceeding quickly and often to completion with only a slight excess of the maleimide reagent. rsc.org

Several key factors influence the rate and specificity of this reaction:

pH: The reaction is most specific for thiol groups within a pH range of 6.5 to 7.5. thermofisher.comprecisepeg.com At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. nih.gov Above pH 8.5, the reactivity towards primary amines increases, and the rate of maleimide hydrolysis also rises. thermofisher.com

Reaction Time: The reaction is typically fast, with significant conjugation observed within minutes to a couple of hours. For instance, the reaction between maleimide-functionalized nanoparticles and the cyclic peptide cRGDfK showed over 65% conjugation in the first 5 minutes, reaching a plateau at 30 minutes. uu.nl In another study, conjugation with the 11A4 nanobody reached its optimum after 2 hours. uu.nlbiosyn.com

Molar Ratio: The molar ratio of maleimide to thiol can impact conjugation efficiency. For the cRGDfK peptide, a 2:1 maleimide to thiol ratio was found to be optimal, while a 5:1 ratio was optimal for the 11A4 nanobody. uu.nlbiosyn.com

| Reactant | Optimal Molar Ratio (Maleimide:Thiol) | Optimal Reaction Time | Conjugation Efficiency | Reference |

| cRGDfK Peptide | 2:1 | 30 minutes | 84 ± 4% | biosyn.com |

| 11A4 Nanobody | 5:1 | 2 hours | 58 ± 12% | biosyn.com |

Formation and Stability of Thioether Adducts

The Michael addition of a thiol to a maleimide results in the formation of a thiosuccinimide adduct, which contains a stable thioether bond. thermofisher.combiosyn.com However, the stability of this linkage can be compromised in vivo due to a retro-Michael reaction. nih.govjove.com This reversal can lead to the exchange of the conjugated molecule with other thiol-containing molecules, such as glutathione (B108866), which is abundant in biological systems. nih.govulisboa.pt

The stability of the thioether adduct is a critical factor for in vivo applications like drug delivery. nih.gov The initial thiosuccinimide adduct is susceptible to this retro-Michael reaction, which can lead to premature release of the conjugated payload. jove.comresearchgate.net

Factors Influencing Thiosuccinimide Hydrolysis and Retro-Michael Reactions

The stability of the thiosuccinimide linkage is influenced by several factors, primarily hydrolysis of the succinimide (B58015) ring and the reversible retro-Michael reaction. nih.govjove.comulisboa.pt

Hydrolysis: Hydrolysis of the thiosuccinimide ring results in a more stable, ring-opened maleamic acid derivative that is resistant to the retro-Michael reaction. ulisboa.pt This process can be accelerated by certain conditions and structural features. For example, long-term treatment at pH 9 can promote hydrolysis, though this may also lead to other modifications in proteins. The presence of electron-withdrawing groups on the maleimide nitrogen can also increase the rate of hydrolysis. ucl.ac.uk

Retro-Michael Reaction: This reaction is a significant pathway for the degradation of maleimide-thiol conjugates, leading to the deconjugation of the payload. nih.govjove.com The presence of other thiols, like glutathione, can drive this equilibrium-based exchange. nih.gov

Structural Modifications: The local chemical environment and the structure of the maleimide itself play a crucial role. For instance, maleimides with an N-terminal cysteine can undergo a chemical rearrangement to form a more stable thiazine (B8601807) structure, which is significantly less prone to retro-Michael reactions and thiol exchange. nih.gov Studies have shown that thiazine linkers degrade much slower and are over 20 times less susceptible to glutathione adduct formation compared to standard thioether conjugates. nih.gov The introduction of electron-withdrawing groups can also modulate the rates of both hydrolysis and retro-Michael reactions. ucl.ac.uk

Carboxylic Acid-Mediated Amide Bond Formation

The carboxylic acid terminus of Mal-PEG3-CH2COOH provides a second reactive handle for conjugation, typically with primary amine groups found in proteins and other biomolecules. biochempeg.comaxispharm.com This is achieved by activating the carboxylic acid to facilitate the formation of a stable amide bond. biochempeg.comgrowingscience.com

Amine Conjugation via Carbodiimide (B86325) Chemistry (e.g., EDC, HATU)

Carbodiimides are widely used reagents for activating carboxylic acids to form amide bonds with primary amines. fishersci.co.ukpeptide.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to its water solubility, which allows for easy removal of byproducts through aqueous extraction. peptide.compeptide.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. fishersci.co.ukpeptide.com This intermediate then readily reacts with an amine to form the desired amide bond. fishersci.co.uk

The efficiency of this coupling can be enhanced by the addition of reagents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), which form more stable activated esters and can minimize side reactions. peptide.comresearchgate.net Other powerful coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its rapid reaction times and high yields, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). growingscience.comfishersci.co.uk

| Coupling Reagent | Additive/Base | Key Features | Reference |

| EDC | None or HOBt/NHS | Water-soluble, allows for easy workup. | peptide.compeptide.com |

| DCC | DMAP | Byproduct is insoluble in most organic solvents. | peptide.com |

| HATU | DIPEA | Fast reaction rates, high yields. | growingscience.comfishersci.co.uk |

Activated Ester Intermediates (e.g., N-Hydroxysuccinimide Esters) in Amide Coupling

A common strategy for amide bond formation involves the creation of an activated ester intermediate, most notably an N-hydroxysuccinimide (NHS) ester. nih.govenamine.netthieme-connect.com Carboxylic acids can be reacted with NHS in the presence of a carbodiimide coupling agent like DCC or EDC to form an NHS ester. enamine.netwikipedia.org These NHS esters are stable enough to be isolated and stored but are sufficiently reactive to couple efficiently with primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form a stable amide linkage. nih.govthermofisher.com

The reaction of an NHS ester with an amine releases N-hydroxysuccinimide as a byproduct. thermofisher.com A significant competing reaction is the hydrolysis of the NHS ester, which increases with higher pH. nih.govthermofisher.com Therefore, the conditions for the coupling reaction, including pH, buffer composition, and reactant concentrations, must be carefully controlled to maximize the efficiency of amide bond formation over hydrolysis. nih.gov

Chemo- and Regioselectivity in Amide Conjugation

The carboxylic acid moiety of this compound provides a reactive handle for forming stable amide bonds with primary amine groups, which are commonly found on the side chains of lysine (B10760008) residues in proteins. axispharm.combiochempeg.com This conjugation reaction, however, is not spontaneous and requires chemical activation of the carboxyl group to proceed efficiently. biochempeg.combroadpharm.com

Chemoselectivity: The chemoselectivity of this process is dictated by the use of specific activating agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are employed to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by primary amines. biochempeg.combroadpharm.com This allows for a targeted reaction with amine-containing molecules, even in the presence of other nucleophiles. axispharm.com The reaction is highly selective for primary amines, forming a stable amide linkage. biochempeg.com

Regioselectivity: The regioselectivity of amide conjugation via lysine residues is often a significant challenge. Proteins typically present multiple lysine residues on their surface, and traditional carbodiimide chemistry can result in a heterogeneous mixture of conjugates with the linker attached at various positions. The specific site of conjugation is influenced by factors such as the accessibility of the lysine residue and its local chemical microenvironment, including its pKa value. While this can lead to a lack of precise control, in some contexts, this multi-site attachment can be advantageous.

Table 1: Reaction Specificity of this compound Functional Groups

| Functional Group | Target Biomolecule Group | Typical Reaction pH | Activators Required | Resulting Covalent Bond |

| Maleimide | Thiol (-SH) | 6.5 - 7.5 | None | Thioether |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | 4.5 - 7.5 | EDC, HATU, etc. | Amide |

Orthogonal Bioconjugation Strategies Employing this compound

The term "orthogonal" in chemistry refers to a set of reactions that can be performed sequentially or simultaneously in the same reaction vessel without interfering with one another. nih.gov The heterobifunctional nature of this compound, possessing both a maleimide and a carboxylic acid group, makes it an ideal tool for such strategies. biochempeg.comaxispharm.com

The maleimide group reacts specifically with thiol (sulfhydryl) groups from cysteine residues, a reaction that proceeds optimally at a neutral pH of 6.5-7.5. precisepeg.com In contrast, the carboxylic acid end requires activation to react with amines. biochempeg.com This difference in reactivity and required reaction conditions allows for a controlled, stepwise conjugation process. nih.gov For example, a researcher can first conjugate a thiol-containing molecule (e.g., a cysteine-bearing peptide) to the maleimide terminus of the linker. nih.gov After this initial reaction and purification, the still-available carboxylic acid group can be activated to link a second, amine-containing molecule, such as a larger protein or a small-molecule drug with an amine handle. biochempeg.comnih.gov This modular approach is central to the construction of complex biomolecular architectures where precise placement of different components is critical. nih.govfrontiersin.org Careful planning of the reaction sequence is necessary, particularly when target biomolecules contain both cysteine and lysine residues, to ensure the desired connectivity and avoid unintended side reactions. nih.gov

Advanced Bioconjugation Platforms and Methodologies

The unique properties of this compound have led to its adoption in several cutting-edge bioconjugation platforms. biochempeg.com The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate. axispharm.combiochempeg.com

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics designed to deliver highly potent cytotoxic drugs directly to cancer cells. biochempeg.commedchemexpress.com The linker is a critical component, connecting the monoclonal antibody (mAb) to the drug payload. biochempeg.com this compound can be used to synthesize ADCs by, for example, attaching its maleimide end to a cysteine residue on the antibody and its carboxylic acid end to an amine group on the cytotoxic drug. axispharm.combiochempeg.com The PEG component helps to improve the ADC's solubility and stability. biochempeg.com

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are novel therapeutic molecules designed to co-opt the cell's natural protein disposal system to destroy specific target proteins. medchemexpress.commedchemexpress.com These molecules consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. medchemexpress.com The orthogonal reactivity of this compound makes it suitable for synthesizing these complex bifunctional molecules, enabling the connection of the two distinct binding moieties.

Functionalization of Surfaces and Nanoparticles: This linker is also employed to immobilize biomolecules onto various surfaces for diagnostic and research applications. axispharm.com For instance, a surface or nanoparticle can be functionalized with amines, which then react with the activated carboxylic acid of this compound. This leaves the maleimide group exposed and available to selectively capture thiol-containing proteins, peptides, or other biomolecules. axispharm.com

Peptide and Protein Labeling: In a broader context, this compound is used for the specific labeling of biological molecules with reporter tags such as fluorescent dyes or biotin. axispharm.compurepeg.com This enables researchers to track and quantify proteins in complex biological systems. The ability to combine site-specific protein engineering (e.g., introducing a single cysteine residue) with the orthogonal nature of this linker allows for the creation of homogeneously labeled bioconjugates for highly sensitive assays. nih.gov

Table 2: Applications of this compound in Advanced Bioconjugation

| Platform/Methodology | Role of this compound | Conjugation Chemistry Utilized |

| Antibody-Drug Conjugates (ADCs) | Links antibody to a cytotoxic payload, enhancing solubility. biochempeg.com | Thiol-maleimide and amide bond formation. axispharm.combiochempeg.com |

| PROTACs | Connects a target-binding ligand to an E3 ligase-binding ligand. medchemexpress.com | Orthogonal thiol and amine ligations. |

| Surface Functionalization | Tethers biomolecules to solid supports or nanoparticles. axispharm.com | Amide bond formation for surface attachment, followed by thiol capture. axispharm.com |

| Protein Labeling | Attaches reporter molecules (dyes, biotin) to proteins/peptides. nih.gov | Site-specific thiol-maleimide reaction or amine-directed conjugation. biochempeg.comprecisepeg.com |

Advanced Research Applications of Mal Peg3 Ch2cooh Conjugates

Design and Engineering of Advanced Delivery Systems

The precise architecture of Mal-PEG3-CH2COOH makes it an invaluable component in the construction of complex drug delivery vehicles. The maleimide (B117702) group allows for specific covalent attachment to thiol groups present in biomolecules like antibodies, while the carboxylic acid end can be activated for conjugation to other molecules or surfaces. The integrated PEG3 linker enhances solubility and provides spatial separation between the conjugated entities.

Antibody-Drug Conjugates (ADCs) and Linker Development

In the realm of oncology, Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted therapy, designed to deliver potent cytotoxic agents directly to cancer cells while sparing healthy tissues. biochempeg.com The linker connecting the antibody to the drug payload is a critical determinant of an ADC's efficacy and safety profile. biochempeg.com this compound and similar maleimide-PEG-acid structures are instrumental in the synthesis of these linkers. axispharm.com

| Feature | Role of this compound in ADCs | Source |

| Targeting Moiety | Maleimide group for specific conjugation to antibody thiols. | axispharm.com |

| Payload Attachment | Carboxylic acid group for linking the cytotoxic drug. | axispharm.com |

| Linker Properties | PEG spacer enhances solubility and stability. | biochempeg.comjenkemusa.com |

Proteolysis-Targeting Chimeras (PROTACs) and Molecular Degraders

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. precisepeg.com A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. precisepeg.com The linker's composition and length are critical for the formation of a stable and productive ternary complex, which is essential for protein degradation. precisepeg.comnih.gov

PEG-based linkers, including structures like this compound, are frequently employed in PROTAC design. biochempeg.comnih.gov The hydrophilic nature of the PEG chain can significantly enhance the water solubility of the often-hydrophobic PROTAC molecule, which can improve cell permeability and oral absorption. precisepeg.combiochempeg.comjenkemusa.com The flexibility and defined length of PEG linkers allow for systematic optimization of the distance between the two ligands to achieve optimal degradation efficiency. nih.govbiochempeg.com While alkyl chains are also common, PEG linkers are present in a significant percentage of reported PROTACs, highlighting their importance in this therapeutic modality. nih.govbiochempeg.com

Functionalized Nanoparticles and Liposomes for Targeted Molecular Delivery

The surface functionalization of nanoparticles and liposomes is a key strategy for enhancing their biocompatibility and enabling targeted delivery of therapeutic or diagnostic agents. nih.gov this compound and similar maleimide-PEG linkers are pivotal in this process. axispharm.com

The PEG component of the linker creates a hydrophilic shield on the nanoparticle surface, a process known as PEGylation. This "stealth" effect reduces recognition by the immune system and minimizes non-specific protein adsorption, thereby prolonging circulation time and allowing for greater accumulation at the target site. creativepegworks.comnih.govrsc.org The maleimide group facilitates the covalent attachment of targeting ligands, such as antibodies or peptides containing thiol groups, to the surface of the nanoparticle or liposome. lunanano.comnanopartz.com This targeted approach enhances the delivery of the payload to specific cells or tissues, improving efficacy and reducing off-target effects. The carboxylic acid end of this compound can be used to anchor the linker to the nanoparticle surface or to conjugate other functional molecules. axispharm.com

PEGylation in Enhancing Biological Performance of Therapeutics

PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to therapeutic molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. scielo.brnih.gov This modification can increase the hydrodynamic size of the therapeutic, reducing its renal clearance and extending its half-life in the bloodstream. scielo.br PEGylation can also shield the therapeutic from proteolytic degradation and reduce its immunogenicity. scielo.brnih.gov

Development of Functional Biomaterials and Surface Modifications

The unique chemical properties of this compound also lend themselves to the creation of advanced biomaterials with tailored functionalities, particularly in the field of tissue engineering and regenerative medicine.

Polyethylene Glycol Hydrogels for Cellular Microenvironments and Tissue Engineering

Polyethylene glycol (PEG) hydrogels are widely used as scaffolds in tissue engineering due to their biocompatibility, hydrophilicity, and tunable physical properties. researchgate.net These water-swollen polymer networks can be engineered to mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. nih.gov

Surface Functionalization of Nanomaterials (e.g., nanowires, quantum dots)

The ability to modify the surfaces of nanomaterials is critical for their application in biological systems. This compound plays a significant role in this area by enabling the covalent attachment of biomolecules to the surfaces of various nanomaterials, including nanowires and quantum dots. This functionalization can improve their stability in physiological environments, introduce targeting capabilities, and enable specific biological interactions. mpg.de

For instance, the carboxylic acid end of this compound can be used to anchor the linker to the surface of nanomaterials that have been pre-functionalized with amine groups. Subsequently, the exposed maleimide group can react with thiol-containing biomolecules, such as peptides or antibodies. This strategy allows for the precise orientation and presentation of the biomolecule on the nanomaterial surface.

Research has shown that the surface functionalization of quantum dots is crucial for applications like photocatalytic CO2 reduction. rsc.org While direct use of this compound in this specific context is not detailed, the principles of using bifunctional linkers to control surface chemistry are highlighted. The choice of functional groups on the linker can significantly impact the efficiency and stability of the resulting nanomaterial-catalyst assembly. rsc.org In a broader sense, linkers like this compound are instrumental in creating biocompatible and functional nanomaterials for bioimaging and sensing applications. mpg.de The PEG component helps to prevent non-specific protein adsorption, a common issue with nanomaterials in biological fluids. mpg.de

Design of Bio-interactive Coatings and Interfaces

The development of bio-interactive coatings is essential for a wide range of biomedical devices and materials, from implants to cell culture substrates. This compound is a valuable tool in designing such coatings due to its ability to covalently link bioactive molecules to surfaces. These coatings can be designed to promote specific cellular responses, such as adhesion or proliferation, or to resist non-specific protein fouling. mdpi.comresearchgate.net

One common approach involves first modifying a surface with a molecule that presents a primary amine. The carboxylic acid of this compound can then be activated to form an amide bond with this surface. This leaves the maleimide group exposed and available for reaction with a thiol-containing biomolecule, such as a cell-adhesive peptide containing a cysteine residue. This creates a surface that specifically interacts with cells through the tethered peptide.

Studies have demonstrated the successful use of similar strategies to create nanopatterns of cell adhesion ligands on surfaces, which can be used to study cellular behavior at the nanoscale. mdpi.com The use of PEG linkers in these coatings is advantageous as it provides a flexible spacer that allows the tethered biomolecule to adopt a more natural conformation and interact effectively with its target receptor on the cell surface. Furthermore, the hydrophilic nature of the PEG chain helps to create a hydrated layer on the surface, which can reduce non-specific protein adsorption and improve the biocompatibility of the material. researchgate.net

Conjugation to Biomacromolecules for Research Tools and Therapeutic Modalities

The ability to specifically modify biomacromolecules like proteins and nucleic acids is fundamental to the development of new research tools and therapeutic agents. This compound provides a versatile platform for achieving such specific conjugations.

Site-Specific PEGylation of Peptides and Proteins

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins and peptides, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. frontiersin.org Site-specific PEGylation, in particular, is highly desirable as it leads to a homogeneous product with preserved biological activity. frontiersin.orgnih.gov

The process typically involves reacting the maleimide end of this compound with the thiol group of the cysteine residue on the protein. This reaction is highly specific and proceeds under mild conditions, which helps to maintain the integrity of the protein. biopharminternational.com This approach has been instrumental in creating well-defined protein-polymer conjugates with improved therapeutic potential. frontiersin.org

| Biomolecule | Linker | Application | Research Finding |

| Peptides/Proteins | This compound | Site-Specific PEGylation | Enables the creation of homogeneous protein-drug conjugates with improved pharmacokinetics by targeting specific cysteine residues. frontiersin.orgnih.gov |

| Nucleic Acids | This compound | Functionalization | Allows for the introduction of functional moieties to oligonucleotides for applications in diagnostics and nanotechnology. nih.gov |

| Ligands/Receptors | This compound | Construct Development | Facilitates the creation of targeted drug delivery systems and research probes by linking targeting ligands to therapeutic agents or labels. nih.govmdpi.com |

Functionalization of Nucleic Acids and Oligonucleotides

The functionalization of nucleic acids and oligonucleotides is crucial for their use in various applications, including diagnostics, nanotechnology, and therapeutics. nih.govnih.gov this compound can be employed to attach a wide range of functional molecules to synthetic oligonucleotides.

One common method involves incorporating a modified phosphoramidite (B1245037) building block containing a protected amine group into the oligonucleotide during solid-phase synthesis. atdbio.com After synthesis and deprotection, this amine group becomes available for reaction with the activated carboxylic acid of this compound. The resulting conjugate will have a maleimide group at the end of the PEG linker, which can then be used to attach a thiol-containing molecule, such as a peptide or a fluorescent dye. nih.gov

This strategy allows for the precise placement of the functional moiety at a specific position within the oligonucleotide sequence. Such modified oligonucleotides have been used to create probes for detecting specific DNA or RNA sequences and to construct self-assembling nucleic acid nanostructures with tailored functionalities. nih.govmdpi.com

Ligand and Receptor Construct Development

The development of constructs that can specifically target and interact with biological receptors is a cornerstone of modern drug discovery and diagnostics. nih.govmdpi.com this compound is a key component in the design of these constructs, acting as a bridge to connect a targeting ligand to a therapeutic agent, a diagnostic label, or a nanoparticle carrier. nih.gov

For example, a targeting ligand with a free amine group can be conjugated to the activated carboxylic acid of this compound. The maleimide end of the resulting conjugate can then be reacted with a thiol-containing drug molecule or imaging agent. This approach allows for the creation of targeted delivery systems that can selectively deliver a payload to cells or tissues that overexpress the target receptor, thereby increasing efficacy and reducing off-target side effects. nih.govnih.gov

In a study developing a targeted conjugate for glioblastoma treatment, a peptide ligand (T7) was synthesized with a cysteine residue to allow for conjugation with a maleimide-containing drug linker. mdpi.com While this study used a different PEG linker, the principle of using a maleimide-thiol reaction for conjugation is directly applicable to this compound.

Radiopharmaceutical and Diagnostic Probe Development via this compound Conjugation

The development of radiopharmaceuticals and diagnostic probes is a rapidly advancing field in nuclear medicine, enabling early disease detection and targeted therapy. nih.govresearchgate.net this compound plays a crucial role in the synthesis of these agents by providing a means to attach a radionuclide, either directly or via a chelating agent, to a targeting biomolecule. nih.gov

The general strategy involves first conjugating a bifunctional chelating agent (BFCA) to the carboxylic acid end of this compound. nih.gov This chelator is capable of stably binding a metallic radionuclide, such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for radiotherapy. nih.govresearchgate.net The maleimide end of the linker-chelator conjugate is then reacted with a thiol-containing targeting molecule, such as a peptide or antibody fragment, that specifically binds to a receptor overexpressed on cancer cells. nih.gov

This modular approach, often facilitated by "click chemistry" principles, allows for the efficient and specific radiolabeling of targeting molecules. acs.org The PEG spacer in this compound can also improve the pharmacokinetic properties of the resulting radiopharmaceutical, leading to enhanced tumor uptake and reduced background signal. researchgate.net The development of such targeted probes is essential for advancing personalized medicine, where diagnosis and treatment are tailored to the specific molecular characteristics of a patient's disease.

| Probe Type | Targeting Moiety | Radionuclide/Label | Linker Application |

| Radiopharmaceutical | Peptide (e.g., RGD, Somatostatin analogs) | ⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu | Conjugation of a chelating agent to the targeting peptide for radiolabeling. nih.govresearchgate.netresearchgate.net |

| Diagnostic Probe | Antibody fragment | Fluorescent Dye | Covalent attachment of a fluorescent label for imaging applications. |

| Theranostic Agent | Nanoparticle | Drug and Imaging Agent | Surface functionalization of nanoparticles with both targeting ligands and therapeutic/diagnostic agents. nih.gov |

Analytical and Characterization Methodologies for Mal Peg3 Ch2cooh and Its Conjugates

Spectroscopic Analysis of Conjugation Products and Functional Groups

Spectroscopic methods are fundamental in providing detailed structural information and confirming the successful formation of covalent linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Extent

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Mal-PEG3-CH2COOH and its conjugates. uni-halle.de ¹H NMR is particularly useful for monitoring the progress of the conjugation reaction between the maleimide (B117702) group and a thiol-containing molecule. researchgate.netrsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound Functional Groups

| Functional Group | Typical Chemical Shift (ppm) | Description |

|---|---|---|

| Maleimide Protons | ~6.8 | Singlet, disappears upon successful thiol conjugation. researchgate.netmdpi.com |

| PEG Chain Protons | 3.5-3.7 | Complex multiplet, characteristic of the ethylene (B1197577) glycol repeats. |

| Methylene Protons adjacent to COOH | ~2.5 | Triplet, associated with the -CH₂- group next to the carboxylic acid. |

| Methylene Protons adjacent to Maleimide | ~3.8 | Triplet, associated with the -CH₂- group next to the maleimide ring. |

Infrared (IR) and Raman Spectroscopy for Linkage Confirmation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in this compound and its conjugates, confirming the formation of new chemical bonds. researchgate.netpharmtech.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify characteristic absorption bands of the functional groups within the linker and the newly formed bonds in the conjugate. For example, the formation of an amide bond during the synthesis of a maleimide-functionalized hyaluronic acid showed sharp absorption peaks at 1736 cm⁻¹, 1708 cm⁻¹, and 1554 cm⁻¹. mdpi.com The presence of the carboxylic acid group can be confirmed by a strong absorption band in the range of 1700-1750 cm⁻¹. researchgate.net Changes in the IR spectrum, such as the appearance of new peaks or the disappearance of reactant peaks, can confirm the successful conjugation. researchgate.netscience.gov

Raman Spectroscopy: Raman spectroscopy is another powerful, non-destructive technique for characterizing the vibrational modes of molecules. mdpi.com It is particularly useful for analyzing the C-C and C-H bonds within the PEG structure and can detect changes upon conjugation. escholarship.org The C=C stretching of the maleimide group can be observed, and its change upon reaction provides evidence of conjugation. mdpi.comresearchgate.net For instance, the Raman spectrum of a maleimide-functionalized PEG linker showed peaks related to the C-O and CH₂ vibrations of the PEG molecule, as well as peaks pertaining to the maleimide group. mdpi.com

Table 2: Key Vibrational Frequencies for this compound and Conjugates

| Functional Group/Bond | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (Carboxylic Acid) | 1700-1750 researchgate.net | |

| C=O (Maleimide) | 1650-1820 rsc.org | |

| C-O-C (PEG Ether) | ~1100 science.gov | ~844, ~1280 mdpi.com |

| C=C (Maleimide) | ~1582 mdpi.com | |

| CH₂ (PEG) | ~2883 mdpi.com |

Chromatographic and Electrophoretic Techniques for Purity and Homogeneity Assessment

Chromatographic and electrophoretic methods are essential for separating the desired conjugate from unreacted starting materials and byproducts, thereby assessing its purity and homogeneity.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its conjugates. nih.govmerckmillipore.com Reversed-phase HPLC (RP-HPLC) and size-exclusion HPLC (SE-HPLC) are commonly employed. nih.gov RP-HPLC can be used to assess the purity of the synthesized linker and to separate the conjugate from unreacted small molecules. rsc.org

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an invaluable tool for characterizing bioconjugates. ingenieria-analitica.comgimitec.com LC/MS can confirm the identity of the conjugate by providing its molecular weight and can also be used to identify impurities. nih.govspringernature.com The heterogeneity of PEGylated products, where molecules may have varying numbers of attached PEG units, can be effectively analyzed by LC/MS. ingenieria-analitica.comgimitec.com The use of a charge stripping agent like triethylamine (B128534) can simplify the mass spectra of PEGylated proteins, aiding in their interpretation. ingenieria-analitica.comgimitec.com

Gel Electrophoresis and Size-Exclusion Chromatography for Polymer and Conjugate Characterization

Gel electrophoresis and size-exclusion chromatography (SEC) are widely used to analyze the size and homogeneity of this compound conjugates, particularly when the conjugation partner is a large biomolecule like a protein.

Gel Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to visualize the increase in molecular weight of a protein after conjugation with the this compound linker. plos.orgjmb.or.kr The conjugated protein will migrate slower through the gel compared to the unconjugated protein, resulting in a band shift. figshare.com This provides a clear qualitative confirmation of successful conjugation. jmb.or.kr Native PAGE can also be used and may offer better resolution for some PEG-protein conjugates by avoiding interactions between PEG and SDS. nih.gov

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is an effective method for separating the larger conjugate from smaller, unreacted components and for assessing the presence of aggregates. nih.govgoogle.com SEC can be used to determine the percentage of monomeric conjugate and to quantify any high molecular weight species. google.com

Quantitative Chemical Assays for Maleimide and Carboxylic Acid Reactivity

Quantitative assays are crucial for determining the concentration of reactive functional groups on the this compound linker, which is essential for controlling the stoichiometry of conjugation reactions.

Maleimide Quantification: The number of reactive maleimide groups can be quantified using various methods. A straightforward but less sensitive approach involves spectrophotometric measurement at 302 nm. aatbio.com A more sensitive and common method is a reverse thiol assay. abcam.com In this assay, the maleimide-containing sample is reacted with a known excess of a thiol-containing compound, such as glutathione (B108866) (GSH). The remaining unreacted thiol is then quantified using a chromogenic reagent like 4,4'-dithiodipyridine (DTDP) or a fluorogenic dye. aatbio.comabcam.comabcam.com The amount of maleimide is calculated from the difference between the initial and the remaining amount of thiol. abcam.com

Carboxylic Acid Quantification: Several methods are available to determine the presence and quantity of carboxylic acid groups. researchgate.net Titration methods, where the particle surface is titrated with a known concentration of a base, can be used to quantify the number of COOH groups. researchgate.net Specific chemical assay kits are also available that provide a quantitative measurement of COOH groups, often based on a colorimetric or fluorometric reaction. researchgate.nettandfonline.com For instance, after activating the carboxyl groups with a carbodiimide (B86325), they can be labeled with a fluorescent molecule, which is then released and quantified. researchgate.netutwente.nl

Advanced Mass Spectrometry for Heterogeneity and Impurity Profiling of PEG-Conjugates

The conjugation of molecules with polyethylene (B3416737) glycol (PEG) linkers, such as this compound, is a widely used strategy to improve the pharmacological properties of therapeutics. However, the characterization of the resulting PEG-conjugates presents significant analytical challenges. nih.govresearchgate.net The inherent polydispersity of PEG polymers and the potential for multiple, non-specific conjugation sites result in highly heterogeneous products. nih.govresearchgate.net This structural heterogeneity, where conjugates may differ in the number of attached PEG chains, the location of conjugation sites, and the length of the PEG chains themselves, complicates analysis and makes a detailed assessment of purity and consistency imperative. researchgate.netresearchgate.net Advanced mass spectrometry (MS) techniques are indispensable tools for dissecting this complexity, enabling detailed heterogeneity analysis and the profiling of critical impurities. researchgate.netnih.gov

The analysis of PEGylated proteins and other bioconjugates by conventional mass spectrometry methods like Electrospray Ionization (ESI-MS) is often hindered by the generation of highly convoluted spectra with multiple, overlapping charge states, which complicates data interpretation. nih.govacs.org While Matrix-Assisted Laser Desorption/Ionization (MALDI) has been traditionally used to estimate the number of PEG units attached to a molecule, it can exhibit poor ionization efficiency and accuracy for large, polydisperse PEGylated proteins. nih.govacs.orgchromatographyonline.com To overcome these limitations, more sophisticated MS-based workflows have been developed.

A primary challenge in analyzing high molecular weight PEG-conjugates is the spectral congestion caused by the broad distribution of charge states in ESI-MS. acs.org Charge-Reduction Mass Spectrometry (CRMS) is a powerful strategy developed to address this issue. nih.gov By introducing gas-phase superbases into the mass spectrometer's source region, the charge states of the ions generated by ESI can be manipulated and reduced. acs.org This process, sometimes referred to as charge stripping, simplifies the mass spectra by consolidating the ion signal into fewer, lower charge states, resulting in discernible peaks for key components, impurities, and degradants that would otherwise be obscured. nih.govacs.org

To further enhance resolution and characterization, mass spectrometry is often coupled with high-performance liquid chromatography (HPLC). The development of two-dimensional liquid chromatography (2D-LC) coupled with CRMS (2D-LC-CRMS) represents a significant leap forward. nih.gov This strategy allows for the comprehensive characterization of complex mixtures by separating components across two different chromatographic dimensions before they enter the mass spectrometer. For instance, a 2D-LC-CRMS method combining reversed-phase and size-exclusion chromatography can effectively resolve and identify a wide array of process-related impurities and reaction intermediates from functionalized PEG-maleimide polymers. nih.gov

Ion Mobility Mass Spectrometry (IMMS) offers another dimension of separation, fractionating ions in the gas phase based on their size, shape, and charge. acs.org This technique can separate PEG oligomers of different chain lengths prior to mass analysis. When combined with charge-stripping reactions, IMMS provides enhanced dynamic range, sensitivity, and specificity, making it highly suitable for the detailed characterization of large and heterogeneous PEGylated molecules. acs.org For direct structural elucidation, top-down tandem mass spectrometry (MS/MS and MS³) can be employed. This approach involves fragmenting the intact protein-polymer conjugate within the mass spectrometer to precisely identify conjugation sites without the need for prior enzymatic digestion, offering a more direct route to mapping the structural isomers present in a sample. researchgate.net

The application of these advanced techniques has led to significant research findings in the quality control of PEG-conjugates. High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of drug-linker molecules and for profiling impurities at levels of 0.1% or higher. enovatia.com The combination of these methods enables the sensitive characterization of the entire impurity profile of high molecular weight, multifunctional PEG-maleimide intermediates, which is crucial for ensuring product quality and safety. nih.gov

Table 1: Advanced Mass Spectrometry Techniques for PEG-Conjugate Analysis

| Technique | Principle | Key Application in PEG-Conjugate Analysis |

|---|---|---|

| Charge-Reduction Mass Spectrometry (CRMS) | Utilizes gas-phase ion/molecule reactions to reduce the charge states of ESI-generated ions, simplifying complex spectra. nih.govacs.org | Reduces spectral congestion to allow for discernible mass measurement of heterogeneous polymers and their impurities. nih.gov |

| 2D-LC-CRMS | Couples two orthogonal liquid chromatography separation steps with Charge-Reduction Mass Spectrometry. nih.gov | Resolves and identifies a wide range of process-related impurities, size-variant species, and reaction intermediates. nih.gov |

| Ion Mobility Mass Spectrometry (IMMS) | Separates ions in the gas phase based on their differential mobility (size and shape) before mass analysis. acs.org | Fractionates PEGs of different chain lengths; enhances dynamic range, sensitivity, and specificity for large conjugates. acs.org |

| Top-Down Tandem Mass Spectrometry (MS/MS, MS³) | Involves direct fragmentation of the intact protein-polymer conjugate inside the mass spectrometer. researchgate.net | Enables direct mapping of PEGylation sites and characterization of different conjugate isoforms without proteolytic digestion. researchgate.net |

Table 2: Common Heterogeneity and Impurity Factors in PEG-Conjugates

| Factor / Impurity Type | Analytical Challenge | Enabling Mass Spectrometry Technique |

|---|---|---|

| Size-Variant Impurities | Co-elution with the main product; difficult to resolve due to similar chemical properties. | 2D-LC-CRMS. nih.gov |

| Oxidized Conjugates | Small mass shift (e.g., +16 Da) that can be difficult to detect in a broad, polydisperse mass distribution. acs.org | High-Resolution Mass Spectrometry (HRMS), CRMS. acs.orgenovatia.com |

| Reaction Intermediates | Present at low levels and may have transient existence during the conjugation process. | 2D-LC-CRMS. nih.gov |

| Positional Isomers (Site of Conjugation) | Identical mass but different structural properties, leading to different biological activity. | Top-Down Tandem Mass Spectrometry (MS/MS), Peptide Mapping by LC-MS/MS. researchgate.netenovatia.com |

| Polydispersity | Broad distribution of molecular weights inherent to the PEG polymer, complicating accurate mass determination. researchgate.net | ESI-MS with advanced deconvolution, CRMS, IMMS. acs.orgenovatia.com |

Stability, Degradation, and Biocompatibility Considerations for Mal Peg3 Ch2cooh Conjugates

In Vitro and In Vivo Stability of Maleimide-Derived Thioether Linkages

The bond formed between a maleimide (B117702) and a thiol group, a thiosuccinimide linkage, is susceptible to degradation in biological environments. creativepegworks.comrsc.org The primary mechanism of degradation is a retro-Michael reaction, which is a reversible process that can lead to the cleavage of the conjugate and the transfer of the maleimide-containing molecule to other thiols present in the biological system, such as glutathione (B108866) or albumin. ucl.ac.uknih.govd-nb.info This can result in loss of the conjugated cargo and potential off-target effects. ucl.ac.ukprolynxinc.comjove.com The shedding of payloads from thiosuccinate-containing antibody-drug conjugates (ADCs) in plasma has been observed to be between 50-75% within 7 to 14 days. mdpi.com

A competing and stabilizing reaction is the hydrolysis of the thiosuccinimide ring itself. creativepegworks.comresearchgate.net This hydrolysis results in a ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction and thus more stable. prolynxinc.comresearchgate.netfrontiersin.org The rate of this hydrolysis is influenced by several factors, including the local microenvironment of the linkage on the protein and the substituents on the maleimide nitrogen. ucl.ac.ukprolynxinc.com For example, electron-withdrawing groups on the N-substituent of the maleimide can significantly accelerate the rate of hydrolysis, leading to a more stable conjugate. prolynxinc.comacs.org Studies have shown that while conjugates made with conventional N-alkyl maleimides have hydrolysis half-lives of over a week, those with electron-withdrawing N-aryl substituents can hydrolyze much faster. ucl.ac.ukprolynxinc.com For instance, the N-acetyl cysteine adduct of an N-aminoethyl maleimide was found to have a hydrolysis half-life of 3.6 hours at pH 7. ucl.ac.uk

The stability of the maleimide-thiol adduct is also influenced by the local protein environment. Proximity to positively charged amino acid residues can catalyze the hydrolysis of the thiosuccinimide ring, thereby increasing the stability of the conjugate. ucl.ac.uk

| Factor | Effect on Stability | Mechanism | Citation(s) |

| Retro-Michael Reaction | Decreases stability | Reversible cleavage of the thioether bond, leading to deconjugation and potential thiol exchange. | ucl.ac.uknih.govd-nb.info |

| Thiosuccinimide Ring Hydrolysis | Increases stability | Irreversible ring-opening to form a stable succinamic acid thioether that is resistant to the retro-Michael reaction. | prolynxinc.comresearchgate.netfrontiersin.org |

| Electron-Withdrawing N-Substituents | Increases stability | Accelerates the rate of thiosuccinimide ring hydrolysis. | prolynxinc.comacs.org |

| Local Protein Microenvironment | Can increase stability | Proximity to positively charged residues can catalyze ring hydrolysis. | ucl.ac.uk |

Hydrolytic Stability of Carboxylic Acid-Formed Bonds

The Mal-PEG3-CH2COOH linker contains a terminal carboxylic acid group which is typically used to form an amide bond with an amine-containing molecule. Amide bonds are generally considered to be highly stable under physiological conditions. Their hydrolysis is a slow process in the absence of enzymatic catalysis. However, the stability can be influenced by the specific chemical environment.

In contrast, if the carboxylic acid were to form an ester bond, this linkage would be significantly more susceptible to hydrolysis. Ester bonds are known to be more readily cleaved by both chemical hydrolysis and enzymatic action (by esterases) compared to amide bonds. This lower stability can be advantageous for prodrug strategies where controlled release of a therapeutic agent is desired.

| Bond Type | General Hydrolytic Stability | Susceptibility to Enzymatic Cleavage | Common Application |

| Amide | High | Low (requires specific proteases/amidases) | Stable conjugation of molecules. |

| Ester | Moderate to Low | High (cleaved by esterases) | Prodrugs, controlled release systems. |

Strategies for Enhancing Conjugate Stability and Preventing Off-Target Reactions

Several strategies have been developed to address the instability of the maleimide-thioether linkage and minimize off-target reactions. ucl.ac.uk

Self-Hydrolyzing Maleimides: One approach is to design maleimides that undergo rapid hydrolysis of the thiosuccinimide ring after conjugation. creativepegworks.com This can be achieved by incorporating electron-withdrawing groups on the maleimide nitrogen, which accelerates the rate of the stabilizing ring-opening reaction. d-nb.infoprolynxinc.com

Next-Generation Maleimides (NGMs): A newer class of maleimides, such as dibromomaleimides (DBMs), have been developed to re-bridge disulfide bonds in proteins. nih.govucl.ac.ukrsc.org These reagents react with both thiol groups from a reduced disulfide bond, creating a stable, re-bridged linkage. rsc.orgucl.ac.ukresearchgate.net This not only enhances stability but also allows for more homogeneous and site-specific conjugation. nih.govucl.ac.uk

Alternative Thiol-Reactive Chemistries: Other chemical groups that react with thiols have been explored as alternatives to maleimides. These include carbonylacrylic reagents and vinyl pyridinium (B92312) reagents, which form more stable conjugates that are resistant to degradation and thiol exchange. creativepegworks.com Phenyloxadiazolyl methyl sulfones (PODS) have also been shown to form highly stable conjugates with superior in vivo performance compared to maleimide-based conjugates. jove.com

Transcyclization: A strategy involving an in situ transcyclization reaction has been shown to stabilize maleimide-thiol adducts. nih.govd-nb.infoscilit.comnih.gov This process, which can be promoted by an extended incubation time, is thought to lock the thioether in a more stable ring structure, preventing the retro-Michael reaction. nih.gov

| Strategy | Description | Advantage(s) | Citation(s) |

| Self-Hydrolyzing Maleimides | Maleimides designed for rapid post-conjugation hydrolysis of the thiosuccinimide ring. | Forms a stable, ring-opened product resistant to retro-Michael reaction. | creativepegworks.com |

| Next-Generation Maleimides (NGMs) | Reagents like dibromomaleimides that re-bridge reduced disulfide bonds. | Creates a stable, re-bridged linkage and allows for site-specific conjugation. | nih.govucl.ac.ukrsc.org |

| Alternative Thiol-Reactive Chemistries | Use of reagents like carbonylacrylics, vinyl pyridiniums, or PODS. | Forms more stable conjugates resistant to degradation and thiol exchange. | creativepegworks.comjove.com |

| Transcyclization | An in situ reaction that forms a more stable ring structure around the thioether. | Prevents the retro-Michael reaction. | nih.govd-nb.infoscilit.comnih.gov |

Immunogenicity and Biocompatibility of PEG-Conjugates in Biological Systems

Polyethylene (B3416737) glycol (PEG) is widely used in drug delivery and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. acs.orgekb.eg PEGylation, the process of attaching PEG chains to a molecule, can increase solubility, extend circulation half-life, and reduce immunogenicity by sterically shielding the conjugated molecule from proteolytic enzymes and the immune system. lifetein.comcreativepegworks.com PEG itself is generally considered to be non-toxic, non-immunogenic, and biocompatible. nih.govnih.gov

However, a growing body of evidence indicates that PEG can elicit an immune response, leading to the production of anti-PEG antibodies. researchgate.netbenthamopenarchives.comresearchgate.net These antibodies can be pre-existing in a significant portion of the healthy population, likely due to exposure to PEG in cosmetics, foods, and pharmaceuticals. researchgate.netbenthamopenarchives.comjst.go.jp The presence of anti-PEG antibodies can have significant clinical implications, including:

Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to PEGylated therapeutics, leading to their rapid clearance from the bloodstream, which can reduce the efficacy of the treatment. creative-diagnostics.commedrxiv.orgnews-medical.net

Hypersensitivity Reactions: In some cases, the interaction between anti-PEG antibodies and PEGylated drugs can trigger hypersensitivity reactions, ranging from mild to severe. creative-diagnostics.commedrxiv.org

The immunogenicity of a PEGylated conjugate is influenced by several factors, including the molecular weight and architecture of the PEG, the nature of the conjugated protein, and patient-related factors. tandfonline.comcheckrare.com While PEGylation can reduce the immunogenicity of foreign proteins, the PEG moiety itself can become immunogenic. researchgate.netcheckrare.com The FDA has recognized the potential for immune responses to PEG and recommends that assays for anti-drug antibodies (ADAs) for PEGylated products should be capable of detecting antibodies against both the protein and the PEG moiety. creativepegworks.com

| Aspect | Description | Key Considerations | Citation(s) |

| Biocompatibility | PEG is generally considered non-toxic and biocompatible. | PEG is not biodegradable, and the long-term effects of accumulation are not fully known. | nih.govnih.gov |

| Immunogenicity | While PEGylation can reduce the immunogenicity of the conjugated molecule, PEG itself can elicit an immune response. | The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated clearance and reduced efficacy. | researchgate.netbenthamopenarchives.comresearchgate.net |

| Clinical Implications of Anti-PEG Antibodies | Can cause accelerated blood clearance, hypersensitivity reactions, and reduced therapeutic efficacy. | The prevalence of anti-PEG antibodies in the general population is a significant consideration for the development of PEGylated therapeutics. | creative-diagnostics.commedrxiv.orgnews-medical.net |

Computational and Theoretical Investigations in Mal Peg3 Ch2cooh Research

Molecular Dynamics Simulations of Conjugation Reactions and Conformational Behavior

Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of Mal-PEG3-CH2COOH, capturing its conformational flexibility and the process of its conjugation to biomolecules. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms change over time.

The conformational landscape of the PEG (polyethylene glycol) linker is a critical determinant of the properties of the final conjugate. MD simulations have been employed to study the behavior of short PEG chains in aqueous solutions. units.it These studies reveal that the PEG chain is not a rigid rod but a flexible entity that can adopt various conformations. The conformation is influenced by factors such as temperature and the surrounding solvent environment. azom.com For the PEG3 portion of this compound, the dominant conformations are typically a helical TGT (trans-gauche-trans) configuration around the C-O bonds and a mix of gauche and trans conformations around the C-C bonds. azom.com The presence of water molecules plays a crucial role in stabilizing certain conformations through hydrogen bonding. units.it

MD simulations can also model the crucial thiol-maleimide conjugation reaction. mdpi.com By simulating the approach of a cysteine-containing peptide to the this compound linker, researchers can observe the orientational requirements and the dynamic process of the Michael addition reaction. The simulations can reveal how the flexible PEG linker might sterically influence the approach of the thiol group to the maleimide (B117702) ring. nih.gov Furthermore, MD simulations have been used to study the behavior of PEGylated systems, showing that PEG chains can wrap around molecules, influencing their interactions with other entities like lipid bilayers. nih.govrsc.org In the context of antibody-drug conjugates (ADCs), MD simulations help in understanding the structural impact of linker conjugation on the antibody and how the linker's flexibility affects the payload's accessibility. rsc.orgaacrjournals.org

| Parameter | Description | Significance for this compound | Reference |

|---|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Accurately describing the intramolecular and intermolecular interactions of the maleimide, PEG, and carboxylic acid moieties is crucial for realistic simulations. | nih.gov |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. Can be explicit (individual solvent molecules) or implicit (a continuous medium). | Explicit water models are essential for accurately capturing the hydration and conformational preferences of the hydrophilic PEG chain. | units.it |

| Simulation Time | The duration of the simulated trajectory. | Long enough simulations are required to adequately sample the conformational space of the flexible PEG linker and observe rare events like conjugation. | nih.gov |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | These are typically set to mimic physiological conditions to ensure the biological relevance of the simulation. | azom.com |

Quantum Chemical Calculations of Reactive Intermediates and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens to investigate the electronic structure and reactivity of molecules. researchgate.net These methods have been instrumental in elucidating the mechanism of the thiol-maleimide Michael addition reaction, which is central to the function of this compound. nih.govresearchgate.netmdpi.com

The reaction between the maleimide group and a thiol (like the side chain of cysteine) proceeds through a transition state, which is a high-energy, transient species. nih.govresearchgate.net Quantum chemical calculations can determine the geometry and energy of this transition state, providing the activation energy barrier for the reaction. nih.govacs.org This information is crucial for understanding the reaction kinetics. Studies have shown that the reaction is typically facile, with a relatively low activation barrier, which explains the high efficiency of maleimide-thiol conjugation under physiological conditions. researchgate.netacs.org

Computational studies have explored various aspects of this reaction, including the role of the solvent and the presence of catalysts. researchgate.net The reaction is generally considered to proceed via a base-catalyzed or a nucleophile-initiated mechanism, and the choice of solvent and initiator can influence which pathway is favored. researchgate.net DFT calculations have been used to compare the reactivity of maleimides with other Michael acceptors, confirming that maleimides are highly reactive towards thiols. nih.govacs.org The calculations also shed light on the thermodynamics of the reaction, showing it to be highly exothermic, leading to a stable thioether bond. mdpi.comacs.org

| Computational Method | Property | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|

| M06-2X/6-311+G(d,p) | Reaction Energy (ΔE) | -29 | acs.org |

| M06-2X/6-311+G(d,p) | Activation Free Energy (ΔG‡) for thiolate addition | Relatively low compared to other Michael acceptors | nih.gov |

| B3LYP/6-31G(d) | Reaction Energy (ΔE) | -27.0 (in water) | mdpi.com |

Furthermore, quantum chemical calculations can investigate potential side reactions, such as the hydrolysis of the maleimide ring or the retro-Michael reaction of the resulting succinimide (B58015) thioether. rsc.orgprolynxinc.comacs.org Understanding the energetics of these competing pathways is vital for assessing the long-term stability of the conjugate.

In Silico Modeling of Conjugate Interactions with Biological Targets

Once this compound is conjugated to a biomolecule, such as a peptide, antibody, or small molecule drug, its interaction with biological targets becomes paramount. In silico modeling techniques, such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM), are employed to predict and analyze these interactions. computabio.comrsc.orgacs.org